molecular formula C19H20FN3 B3043593 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-21-2

2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No. B3043593
CAS RN: 887217-21-2
M. Wt: 309.4 g/mol
InChI Key: WJBZWXBJWOBKNE-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The synthesis of piperidine derivatives is usually achieved through the reduction of pyridine derivatives .


Molecular Structure Analysis

The benzimidazole group is a planar molecule, which allows it to participate in π-π stacking interactions. The piperidine group is a saturated heterocycle, which can exist in chair or boat conformations .


Chemical Reactions Analysis

Benzimidazole and its derivatives have been found to participate in a variety of chemical reactions, particularly as a part of larger organic molecules . Piperidine and its derivatives are also versatile in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing both a benzimidazole and a piperidine group would depend on the specific substituents present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • An unusual synthetic mechanism involving 1-(4-fluorobenzyl)-2-chloro-6isopropoxy-1H-benzo[d]imidazole and 1-methylpiperidinamine has been reported, demonstrating the chemical reactivity and potential for complex formation in derivatives of benzimidazole compounds (Jha, 2005).
  • The synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole has been detailed, providing insights into the chemical pathways and conditions for producing related benzimidazole compounds (Huang Jin-qing, 2009).

Biological Activities and Applications

  • Certain derivatives of 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole have demonstrated antimicrobial activity, indicating potential therapeutic applications of related benzimidazole compounds (Parmar et al., 2018).
  • Novel benzylated derivatives have been explored as potential Anti-Alzheimer's agents, suggesting that similar structures in benzimidazole derivatives could have neuroprotective effects (Gupta et al., 2020).
  • A study on novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivatives identified potential anti-inflammatory agents, highlighting the importance of such compounds in inflammatory diseases (Li et al., 2015).
  • Thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole were synthesized and exhibited antimicrobial and antioxidant activities, showing the versatility of benzimidazole derivatives in pharmaceutical research (Sudhamani et al., 2015).

Advanced Applications

  • The radiosynthesis of N‐[4‐(4‐fluorobenzyl)piperidin‐1‐yl]‐N′‐(2‐[11C]oxo‐1,3‐dihydrobenzimidazol‐5‐yl)oxamide, a NR2B-selective NMDA receptor antagonist, shows the potential of benzimidazole derivatives in neuroimaging and neuroscience research (Labas et al., 2009).

Mechanism of Action

The mechanism of action of a compound containing both benzimidazole and piperidine groups would depend on the specific context in which it is used. For example, benzimidazole derivatives have been studied for their potential antiviral, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole and piperidine-containing compound would depend on the exact structure of the compound .

Future Directions

Benzimidazole and piperidine derivatives are areas of active research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Further exploration of these compounds could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c20-16-6-2-1-5-15(16)13-23-11-9-14(10-12-23)19-21-17-7-3-4-8-18(17)22-19/h1-8,14H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBZWXBJWOBKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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